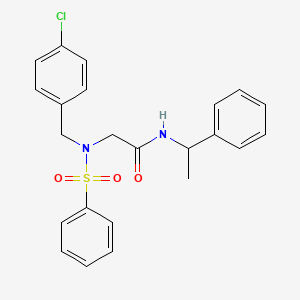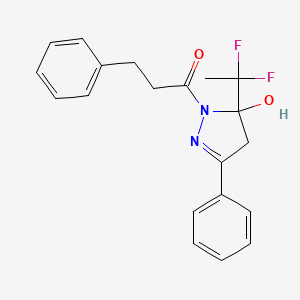![molecular formula C14H23NO2 B4010644 1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B4010644.png)
1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine, often involves complex reactions. For instance, Dei et al. (2003) synthesized diastereomeric and enantiomeric isomers of related pyrrolidine compounds, highlighting the methods for obtaining these isomers and their cholinergic affinity through a hybridization process involving potent agonists (Dei et al., 2003). Such methods could be indicative of the approaches used for the synthesis of the compound , focusing on molecular complexity and stereochemical aspects.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including 1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine, is crucial for understanding their chemical behavior. The crystal packing and molecular interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions, play a significant role in the structural formation of similar compounds, as studied by Lai et al. (2006), who explored the crystal packing of isomeric compounds revealing the importance of these interactions in determining the molecular conformation (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
Chemical reactions and properties of pyrrolidine derivatives are varied, with many showing interesting reactivity patterns. For example, Singh et al. (2013) demonstrated the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for asymmetric Michael addition reactions, indicating the potential catalytic and reactive capabilities of pyrrolidine derivatives in synthesizing various compounds with high stereoselectivity and yield (Singh et al., 2013).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives are influenced by their molecular structure. While specific data on “1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine” were not directly found, the analysis of similar compounds, such as those presented by Chandralekha et al. (2017), offers insights into the physical characteristics, including crystal structures and hydrogen-bonding interactions, which can affect melting points, solubility, and other physical parameters (Chandralekha, Gavaskar, Sureshbabu, & Lakshmi, 2017).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including reactivity, stability, and interaction with other molecules, are complex. Adrio and Carretero (2019) reviewed the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for pyrrolidine synthesis, emphasizing the diversity in stereochemical outcomes and the high level of control achievable in these reactions (Adrio & Carretero, 2019). Such reactions underscore the significant chemical properties of pyrrolidine derivatives, including the compound of interest.
Propiedades
IUPAC Name |
1-[(2-cyclohex-3-en-1-yl-1,3-dioxolan-4-yl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-6-12(7-3-1)14-16-11-13(17-14)10-15-8-4-5-9-15/h1-2,12-14H,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIMBTOKESEEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2COC(O2)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(methylthio)phenyl]-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one oxalate](/img/structure/B4010561.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010566.png)
![3-methyl-4-(1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-2-yl)-1,2,5-oxadiazole](/img/structure/B4010581.png)
![methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoate](/img/structure/B4010582.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-methylglycinamide](/img/structure/B4010588.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4010594.png)


![(4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4010609.png)
![6-(2-nitrophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4010614.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B4010620.png)


![4-chloro-N-(3-methylbenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4010654.png)